molecular formula C10H8FNO2 B3181503 (2-(3-Fluorophenyl)oxazol-4-yl)methanol CAS No. 885272-81-1

(2-(3-Fluorophenyl)oxazol-4-yl)methanol

Cat. No.: B3181503
CAS No.: 885272-81-1
M. Wt: 193.17 g/mol
InChI Key: RGQZKVPUGQEWCV-UHFFFAOYSA-N
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Description

(2-(3-Fluorophenyl)oxazol-4-yl)methanol is a fluorinated oxazole derivative characterized by a hydroxylmethyl group at the 4-position of the oxazole ring and a 3-fluorophenyl substituent at the 2-position. Its synthesis typically involves condensation reactions followed by reduction steps, as seen in related compounds (e.g., sodium borohydride-mediated reductions) .

Properties

IUPAC Name

[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQZKVPUGQEWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656177
Record name [2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-81-1
Record name 2-(3-Fluorophenyl)-4-oxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (2-(3-Fluorophenyl)oxazol-4-yl)methanol typically involves the reaction of 3-fluorobenzaldehyde with an appropriate oxazole precursor under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

(2-(3-Fluorophenyl)oxazol-4-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: It can undergo substitution reactions where the fluorine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

(2-(3-Fluorophenyl)oxazol-4-yl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: This compound is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of (2-(3-Fluorophenyl)oxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Variations

Thiazole Analog: [2-(3-Fluorophenyl)-1,3-thiazol-4-yl]methanol (CAS HR104546)
  • Structural Difference : Replacement of oxazole’s oxygen with sulfur (thiazole ring).
  • Thiazoles often exhibit distinct metabolic stability compared to oxazoles.
Isoxazole Analog: (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol (CAS 1025700-46-2)
  • Structural Difference : Isoxazole has oxygen and nitrogen atoms adjacent (vs. separated in oxazole).
  • Impact :
    • Altered dipole moments and hydrogen-bonding capacity.
    • Methyl group at the 5-position enhances hydrophobic interactions .

Substituent Variations on the Aromatic Ring

Chloro-Substituted Analogs
  • [2-(2-Chlorophenyl)oxazol-4-yl]methanol (): Ortho-chloro substituent: Steric hindrance may reduce binding efficiency in biological systems compared to para-substituted analogs.
Methoxy-Substituted Analog: [2-(4-Methoxyphenyl)oxazol-4-yl]methanol (CAS 885273-76-7)
  • Molecular weight: 205.21 g/mol (vs. ~209.21 g/mol for 3-fluoro analog) .
Nitro-Substituted Analog: (2-(4-Nitrophenyl)oxazol-4-yl)methanol (CAS 36841-50-6)
  • Electron-withdrawing nitro group :
    • Reduces electron density, affecting redox properties and metabolic pathways.
    • Similarity score: 0.84 (structural divergence from 3-fluoro analog) .
Bromo-Substituted Analog: [2-(4-Bromophenyl)oxazol-4-yl]methanol (CAS 36841-48-2)
  • Bromine’s steric bulk: Higher molecular weight (271.09 g/mol) and lipophilicity (logP ~2.5) compared to fluorine. Potential for halogen bonding in biological systems .

Functional Group Modifications

Carboxylic Acid Derivatives
  • Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate (CAS 78979-63-2):
    • Ester group introduces hydrolytic instability but facilitates prodrug strategies.
    • Similarity score: 0.98 (high structural overlap with nitro analog) .
Methanamine Derivatives
  • (2-(4-Chlorophenyl)oxazol-4-yl)methanamine (CAS 81935-22-0):
    • Replacement of –OH with –NH2 alters solubility (basic vs. acidic character) and target engagement (e.g., amine receptors) .

Physicochemical and Spectroscopic Properties

  • LogP and Solubility :
    • Fluorine (logP ~2.1) vs. bromine (logP ~2.5): Bromo analogs are more lipophilic.
    • Methoxy-substituted compounds (logP ~1.8) exhibit better aqueous solubility.
  • NMR Complexity : Fluorophenyl groups cause severe spectral overlap in aromatic regions, necessitating advanced techniques like 2D NMR for resolution .

Research Implications

  • Drug Design : Fluorine and methoxy groups optimize target binding and solubility, respectively.
  • Synthetic Optimization : Sodium borohydride reductions are efficient for alcohol formation .
  • Safety Protocols : Halogenated analogs require rigorous handling to mitigate health risks .

Biological Activity

(2-(3-Fluorophenyl)oxazol-4-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The chemical structure of (2-(3-Fluorophenyl)oxazol-4-yl)methanol features an oxazole ring substituted with a fluorophenyl group and a hydroxymethyl group. This unique arrangement contributes to its biological activity.

Anticancer Properties

Research has indicated that compounds similar to (2-(3-Fluorophenyl)oxazol-4-yl)methanol exhibit significant anticancer properties. For instance, studies on related oxazole derivatives have shown their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer cells. The mechanism often involves the activation of caspase-dependent pathways and the modulation of signaling pathways such as Notch and AKT .

Neuroprotective Effects

In neuronal cultures, oxazole derivatives have been shown to enhance cell survival against toxic stimuli such as amyloid-beta peptides and oxidative stressors like hydrogen peroxide. These compounds can interact with microtubules, promoting stability and assembly, which is crucial for neuronal health .

The biological activity of (2-(3-Fluorophenyl)oxazol-4-yl)methanol is primarily attributed to its ability to:

  • Interact with Microtubules : Similar compounds have demonstrated the ability to stabilize microtubules, akin to paclitaxel, thereby affecting cellular processes like mitosis and apoptosis .
  • Modulate Signaling Pathways : These compounds can influence various signaling pathways that are crucial for cell survival and proliferation, particularly in cancer cells .

Study 1: Anticancer Activity

A study investigating the effects of a closely related oxazole derivative revealed that treatment led to significant inhibition of cell growth in MCF-7 breast cancer cells. The compound induced G2/M phase arrest and increased levels of reactive oxygen species (ROS), leading to apoptosis through intrinsic pathways .

Study 2: Neuroprotective Effects

Another investigation into neuroprotective properties demonstrated that similar oxazole compounds improved neuronal survival rates when exposed to oxidative stress. The presence of these compounds resulted in enhanced microtubule assembly and reduced neuronal death in vitro .

Data Table: Summary of Biological Activities

Biological ActivityRelated CompoundsMechanism
AnticancerOxazole derivativesCaspase activation, Notch-AKT modulation
NeuroprotectionOxazole derivativesMicrotubule stabilization, ROS induction

Q & A

Q. What are the optimal synthetic routes for preparing (2-(3-fluorophenyl)oxazol-4-yl)methanol?

The compound can be synthesized via cyclization of a β-ketoamide precursor with a fluorinated benzaldehyde derivative. For example, a method analogous to the synthesis of (2-(2-chlorophenyl)oxazol-4-yl)methanol involves reacting 3-fluorobenzaldehyde with a β-ketoamide intermediate under acidic conditions, followed by purification via column chromatography (hexane/ethyl acetate). Yield optimization may require adjusting reaction time and temperature (e.g., reflux in acetic acid) .

Q. How can NMR spectroscopy be used to confirm the structure of this compound?

Key NMR features include:

  • ¹H NMR : A singlet (~δ 4.6 ppm) for the hydroxymethyl (-CH₂OH) group, aromatic protons (δ 7.2–8.3 ppm) reflecting the 3-fluorophenyl substituent, and a characteristic oxazole proton (δ 8.2–8.5 ppm).
  • ¹³C NMR : Resonances for the oxazole carbons (C-2: ~160 ppm; C-4: ~150 ppm) and the fluorinated aromatic carbons (C-F coupling visible as split peaks). Compare with analogous compounds like (2-(2-chlorophenyl)oxazol-4-yl)methanol for validation .

Q. What crystallization strategies are effective for X-ray structure determination?

Slow evaporation of a dichloromethane/methanol (9:1) solution at 4°C often yields suitable single crystals. Use SHELXT for structure solution and SHELXL for refinement, leveraging high-resolution data (d-spacing < 0.8 Å) to resolve potential disorder in the fluorophenyl group .

Q. How does the fluorine substituent influence the compound’s reactivity?

The electron-withdrawing 3-fluorophenyl group increases oxazole electrophilicity, making the hydroxymethyl group more susceptible to oxidation or nucleophilic substitution. Comparative studies with non-fluorinated analogs (e.g., phenyl-oxazole derivatives) can quantify this effect via Hammett plots .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties relevant to biological activity?

Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions. Compare HOMO-LUMO gaps with analogs (e.g., 2-(4-fluorophenyl) derivatives) to assess charge-transfer potential. Validate with experimental UV-Vis spectra .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

If NMR suggests conformational flexibility (e.g., broad peaks) but X-ray shows a rigid structure, conduct variable-temperature NMR or analyze Hirshfeld surfaces to identify weak intermolecular interactions (e.g., C-H···O) that stabilize specific conformations in the solid state .

Q. How can derivatization enhance the compound’s utility in medicinal chemistry?

Convert the hydroxymethyl group to a phosphonate ester (via Mitsunobu reaction) or a carboxylic acid (via oxidation with KMnO₄) to improve bioavailability. Test derivatives for activity in enzyme inhibition assays (e.g., cyclooxygenase-2) and correlate with logP values .

Q. What are the challenges in characterizing metastable polymorphs?

Use differential scanning calorimetry (DSC) to detect polymorphic transitions and synchrotron XRD to capture transient crystalline forms. For hygroscopic forms, employ dynamic vapor sorption (DVS) to monitor moisture-induced phase changes .

Q. How does the fluorophenyl orientation affect intermolecular interactions?

Analyze crystal packing via Mercury software to identify π-π stacking (fluorophenyl/oxazole) and hydrogen-bonding networks (hydroxymethyl-OH···Noxazole). Compare with 2-(2-fluorophenyl) analogs to assess positional effects on lattice energy .

Q. What protocols ensure stability during long-term storage?

Store under argon at −20°C in amber vials to prevent oxidation. Monitor degradation via LC-MS every 6 months; if decomposition exceeds 5%, repurify using preparative HPLC (C18 column, acetonitrile/water gradient) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(3-Fluorophenyl)oxazol-4-yl)methanol
Reactant of Route 2
(2-(3-Fluorophenyl)oxazol-4-yl)methanol

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